molecular formula C23H16N4O3S B285925 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

货号 B285925
分子量: 428.5 g/mol
InChI 键: JKCOARFCDZCCOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide, also known as TDZD-8, is a small molecule inhibitor that has shown promising results in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its potential to inhibit glycogen synthase kinase-3 (GSK-3) activity.

作用机制

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to downstream effects such as increased glycogen synthesis, decreased inflammation, and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide leads to increased glycogen synthesis, which can improve glucose homeostasis in diabetic animal models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to decrease cancer cell proliferation by inducing apoptosis.

实验室实验的优点和局限性

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for GSK-3. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have low toxicity in animal models. However, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has a short half-life, which can limit its effectiveness in vivo.

未来方向

There are several future directions for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide research. One potential area of research is the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the downstream effects of GSK-3 inhibition by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide and its potential therapeutic applications.

合成方法

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized through a one-pot reaction of 5-phenyl-1,3,4-thiadiazol-2-amine and 3-(2-bromoacetyl)-1,3-dioxo-1H-benzo[de]isoquinoline in the presence of triethylamine and DMF. The resulting intermediate is then reacted with 2-amino-3-(prop-2-yn-1-ylamino)propanoic acid to yield 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide.

科学研究应用

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and inflammation. The inhibition of GSK-3 activity by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to improve cognitive function in Alzheimer's disease models. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has also been found to improve insulin sensitivity and glucose homeostasis in diabetic animal models. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have anti-inflammatory and anti-cancer properties.

属性

分子式

C23H16N4O3S

分子量

428.5 g/mol

IUPAC 名称

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C23H16N4O3S/c28-18(24-23-26-25-20(31-23)15-6-2-1-3-7-15)12-13-27-21(29)16-10-4-8-14-9-5-11-17(19(14)16)22(27)30/h1-11H,12-13H2,(H,24,26,28)

InChI 键

JKCOARFCDZCCOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

规范 SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。